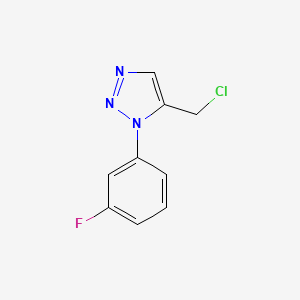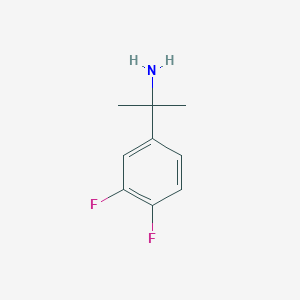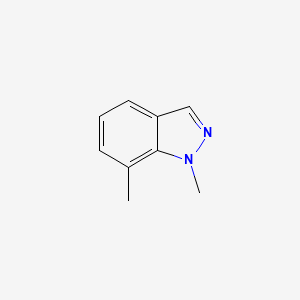![molecular formula C13H10ClN3O2S B1426747 4-クロロ-5-トシル-5H-ピロロ[3,2-d]ピリミジン CAS No. 1311275-32-7](/img/structure/B1426747.png)
4-クロロ-5-トシル-5H-ピロロ[3,2-d]ピリミジン
概要
説明
4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C13H10ClN3O2S. It is characterized by a pyrrolo[3,2-d]pyrimidine core structure substituted with a chlorine atom at the 4-position and a tosyl group at the 5-position.
科学的研究の応用
4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy.
Biological Studies: The compound is used to study enzyme inhibition and protein interactions.
Industrial Applications: It is employed in the synthesis of advanced materials and pharmaceuticals.
作用機序
Target of Action
The primary targets of 4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine are the enzymes DNA gyrase and RNA polymerase . DNA gyrase is crucial for bacterial DNA replication, while RNA polymerase is essential for transcription, the process of creating an RNA copy of a DNA sequence.
Mode of Action
4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine binds to DNA gyrase, preventing it from breaking down bacterial DNA . It also binds to RNA polymerase, which likely disrupts the transcription process . These interactions inhibit the growth of bacteria, making the compound effective against bacterial infections.
Result of Action
The binding of 4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine to DNA gyrase and RNA polymerase inhibits the growth of bacteria . This inhibition is particularly effective against Staphylococcus and Mycobacterium tuberculosis , making the compound a potential treatment for infections caused by these bacteria.
生化学分析
Biochemical Properties
4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine has been found to interact with several enzymes and proteins. It binds to the enzyme DNA gyrase, preventing it from breaking down bacterial DNA . It also has antimycobacterial activity due to its ability to bind to the enzyme RNA polymerase .
Cellular Effects
In cellular processes, 4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine has shown to exert significant effects. It has been tested in vitro against several human cancer cell lines, including MCF7, A549, HCT116, PC3, HePG2, PACA2, and BJ1 . The compound was found to be most active towards MCF7 cells .
Molecular Mechanism
At the molecular level, 4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine exerts its effects through various mechanisms. The molecular docking study showed promising binding affinities of this compound against Bcl2 anti-apoptotic protein . It also influences gene expression levels, with P53, BAX, DR4, and DR5 being up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated MCF7 cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolo[3,2-d]pyrimidine core.
Chlorination: The core structure is chlorinated at the 4-position using reagents such as thionyl chloride or phosphorus pentachloride.
Tosylation: The 5-position is then tosylated using tosyl chloride in the presence of a base like pyridine.
Industrial Production Methods
While specific industrial production methods for 4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The pyrrolo[3,2-d]pyrimidine core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are employed.
Major Products Formed
類似化合物との比較
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another chlorinated pyrrolopyrimidine used in kinase inhibitor synthesis.
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A brominated analog with similar applications in medicinal chemistry.
Uniqueness
4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to the presence of both a chlorine atom and a tosyl group, which confer distinct reactivity and biological activity. The tosyl group enhances the compound’s solubility and facilitates further functionalization .
特性
IUPAC Name |
4-chloro-5-(4-methylphenyl)sulfonylpyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2S/c1-9-2-4-10(5-3-9)20(18,19)17-7-6-11-12(17)13(14)16-8-15-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFDYYLYTLVJCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholine hydrochloride](/img/structure/B1426667.png)


![2-[4-(Dimethylamino)phenyl]-7-(trifluoromethyl)-1,2,4-benzotriazin-3(2H)-one](/img/structure/B1426671.png)


![methyl 4-[(E)-[(2-chloropyridin-3-yl)methylidene]amino]-3-fluorobenzoate](/img/structure/B1426675.png)

![2-[(2,4-Dimethylphenyl)amino]butanohydrazide](/img/structure/B1426677.png)

![Methyl 4-({4-[(tert-butoxy)carbonyl]-cyclohexyl}methoxy)-3-methoxybenzoate](/img/structure/B1426682.png)


